molecular formula C23H14ClN5O2S B11094852 2-Amino-6-{[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-4-phenylpyridine-3,5-dicarbonitrile

2-Amino-6-{[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-4-phenylpyridine-3,5-dicarbonitrile

Cat. No.: B11094852
M. Wt: 459.9 g/mol
InChI Key: ARHCCYFDHCYEJO-UHFFFAOYSA-N
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Description

2-AMINO-6-{[1-(4-CHLOROPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]SULFANYL}-4-PHENYL-3,5-PYRIDINEDICARBONITRILE is a complex organic compound with potential applications in various scientific fields. This compound features a pyridine ring substituted with amino, phenyl, and nitrile groups, as well as a tetrahydro-1H-pyrrole ring with a chlorophenyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-6-{[1-(4-CHLOROPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]SULFANYL}-4-PHENYL-3,5-PYRIDINEDICARBONITRILE typically involves multi-step organic reactions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

2-AMINO-6-{[1-(4-CHLOROPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]SULFANYL}-4-PHENYL-3,5-PYRIDINEDICARBONITRILE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction may produce amines or other reduced derivatives .

Scientific Research Applications

2-AMINO-6-{[1-(4-CHLOROPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]SULFANYL}-4-PHENYL-3,5-PYRIDINEDICARBONITRILE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-AMINO-6-{[1-(4-CHLOROPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]SULFANYL}-4-PHENYL-3,5-PYRIDINEDICARBONITRILE involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-AMINO-6-{[1-(4-CHLOROPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]SULFANYL}-4-PHENYL-3,5-PYRIDINEDICARBONITRILE is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H14ClN5O2S

Molecular Weight

459.9 g/mol

IUPAC Name

2-amino-6-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl-4-phenylpyridine-3,5-dicarbonitrile

InChI

InChI=1S/C23H14ClN5O2S/c24-14-6-8-15(9-7-14)29-19(30)10-18(23(29)31)32-22-17(12-26)20(13-4-2-1-3-5-13)16(11-25)21(27)28-22/h1-9,18H,10H2,(H2,27,28)

InChI Key

ARHCCYFDHCYEJO-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)Cl)SC3=C(C(=C(C(=N3)N)C#N)C4=CC=CC=C4)C#N

Origin of Product

United States

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